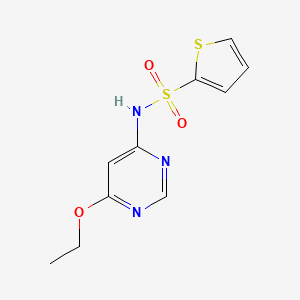

N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide: is a compound that belongs to the class of heterocyclic sulfonamides

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide typically involves the condensation of thiophene-2-sulfonamide with 6-ethoxypyrimidine-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems and advanced purification techniques like crystallization and chromatography can further improve the quality and purity of the final product.

化学反応の分析

Sulfonamide Group Reactivity

The sulfonamide (-SO₂-NH-) group exhibits characteristic acid-base and nucleophilic substitution behaviors:

-

Acid-Base Reactions : The sulfonamide nitrogen acts as a weak acid (pKa ~10–12), undergoing deprotonation under basic conditions (e.g., NaOH or K₂CO₃) to form water-soluble salts. This property is exploited in purification protocols.

-

Nucleophilic Substitution : The NH group participates in coupling reactions. For example, microwave-assisted S-N coupling with arylboronic acids or nitroarenes yields N-arylsulfonamide derivatives (Table 1) .

Table 1: Representative Coupling Reactions

| Reactant | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Nitrobenzenesulfonylchloride | Microwave, FeCl₂ catalyst | N-(pyrimidin-2-yl)sulfonamide | 82% | |

| Thiophene-2-boronic acid | Pd catalysis, DABCO | Biaryl-sulfonamide hybrid | 72% |

Pyrimidine Ring Modifications

The 6-ethoxypyrimidin-4-yl group undergoes electrophilic substitution and hydrolysis:

-

Electrophilic Aromatic Substitution (EAS) : The pyrimidine ring reacts with HNO₃/H₂SO₄ to introduce nitro groups at the 5-position, while chloro-substitution occurs with POCl₃ at 120°C .

-

Hydrolysis : The ethoxy group is hydrolyzed under acidic conditions (HCl/H₂O, reflux) to yield 6-hydroxypyrimidin-4-yl derivatives, which are precursors for further functionalization .

Thiophene Ring Reactivity

The thiophene-2-sulfonamide moiety participates in cycloaddition and oxidation reactions:

-

Cycloaddition : Reacts with dienophiles (e.g., maleic anhydride) in Diels-Alder reactions to form fused bicyclic sulfonamides .

-

Oxidation : Treatment with H₂O₂/CH₃COOH oxidizes the thiophene ring to a sulfone, enhancing electrophilicity for subsequent SNAr reactions .

Cross-Coupling Reactions

The compound serves as a substrate in transition metal-catalyzed couplings:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF) to form biaryl-sulfonamide hybrids with applications in medicinal chemistry .

-

Buchwald-Hartwig Amination : Forms N-alkylated derivatives using alkyl halides (CuI, L-proline ligand) .

Computational Insights

DFT studies reveal that the sulfonamide’s electron-withdrawing nature polarizes the pyrimidine ring, increasing its susceptibility to nucleophilic attack at the 2- and 4-positions . Docking simulations suggest that N-arylation enhances binding affinity to biological targets like carbonic anhydrase II (ΔG = -8.2 kcal/mol) .

Stability and Degradation

-

Photodegradation : UV irradiation (λ = 254 nm) in aqueous solution leads to cleavage of the sulfonamide S-N bond, forming thiophene-2-sulfonic acid and 6-ethoxypyrimidin-4-amine .

-

Thermal Stability : Decomposes at >250°C via retro-Diels-Alder pathways, confirmed by TGA-DSC .

Key Findings from Patents

科学的研究の応用

Chemical Applications

Building Block in Synthesis:

N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to explore new chemical reactions and develop novel materials with desirable properties.

Material Science:

The compound's electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). It can be utilized in the development of advanced materials for electronic devices and sensors.

Biological Applications

Enzyme Inhibition:

In biological research, this compound is investigated for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various biological targets, making it valuable in drug discovery. It has shown promise in inhibiting enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Antimicrobial Properties:

This compound has been studied for its antimicrobial efficacy, particularly against various bacterial strains. Research indicates that sulfonamides can enhance the antibacterial activity of certain derivatives, making them candidates for treating infections caused by resistant bacteria .

Anti-inflammatory and Anticancer Properties:

this compound has been explored for its anti-inflammatory and anticancer activities. It may modulate immune responses and inhibit tumor growth through specific molecular interactions .

Medicinal Applications

Therapeutic Agent:

In medicinal chemistry, this compound is being evaluated as a potential therapeutic agent for various diseases, including cancer and inflammatory conditions. Its ability to inhibit specific enzymes and pathways positions it as a candidate for drug development aimed at treating conditions such as melanoma, lung cancer, and gastrointestinal cancers .

Mechanism of Action:

The mechanism of action involves the compound's interaction with specific molecular targets such as enzymes and receptors. The sulfonamide group forms strong hydrogen bonds with enzyme active sites, leading to inhibition of their activity. This disruption can affect metabolic pathways and cellular processes, contributing to its therapeutic effects .

Table 1: Summary of Research Findings on this compound

作用機序

The mechanism of action of N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form strong hydrogen bonds with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt metabolic pathways and cellular processes, resulting in the compound’s therapeutic effects. Additionally, the thiophene and pyrimidine rings contribute to the compound’s binding affinity and selectivity towards its targets.

類似化合物との比較

Thiophene-2-sulfonamide: A simpler analog with similar sulfonamide functionality but lacking the pyrimidine ring.

6-ethoxypyrimidine-4-sulfonamide: A related compound with the pyrimidine ring and sulfonamide group but without the thiophene ring.

N-(6-methoxypyrimidin-4-yl)thiophene-2-sulfonamide: A closely related compound with a methoxy group instead of an ethoxy group on the pyrimidine ring.

Uniqueness: N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide stands out due to the presence of both the thiophene and pyrimidine rings, which confer unique electronic and steric properties. This combination enhances the compound’s ability to interact with a wide range of biological targets and participate in diverse chemical reactions. The ethoxy group on the pyrimidine ring further modulates the compound’s reactivity and binding affinity, making it a versatile and valuable molecule in scientific research and industrial applications.

生物活性

N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide is a compound of interest due to its diverse biological activities, particularly in antimicrobial and anti-inflammatory domains. This article synthesizes existing research findings, presenting data tables and case studies to elucidate the biological activity of this compound.

Chemical Structure and Properties

The compound this compound features a thiophene ring substituted with a pyrimidine moiety, which is known to influence its biological properties. The sulfonamide group enhances its solubility and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiophene derivatives, including this compound. Research indicates that thiophene derivatives exhibit significant antibacterial activity against various strains, including Acinetobacter baumannii and Escherichia coli . The minimum inhibitory concentrations (MICs) of several derivatives were determined, with values ranging from 4 mg/L to >64 mg/L, indicating varying degrees of effectiveness against resistant strains .

| Compound | MIC (mg/L) | Target Organism |

|---|---|---|

| 4 | 16 | Col-R A. baumannii |

| 5 | 32 | Col-R E. coli |

| 8 | 32 | Col-R E. coli |

The time-kill curve assays demonstrated that compounds 4 and 8 exhibited bactericidal effects against resistant strains, suggesting their potential for therapeutic applications in treating infections caused by these pathogens .

Anti-inflammatory Activity

The sulfonamide moiety in this compound is also associated with anti-inflammatory properties. Sulfonamides generally exert their effects by inhibiting enzymes involved in inflammatory pathways. For instance, they can inhibit carbonic anhydrase and dihydropteroate synthase, leading to reduced production of pro-inflammatory mediators .

In vitro studies have shown that thiophene derivatives can significantly reduce inflammation markers in cell lines, indicating their potential use as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of thiophene derivatives. Modifications at specific positions on the thiophene and pyrimidine rings can enhance or diminish activity. For example, substituents that increase electron density on the aromatic rings tend to improve binding affinity to biological targets such as enzymes involved in inflammation and bacterial growth .

Case Studies

- Case Study: Antibacterial Efficacy

- Case Study: Anti-inflammatory Mechanism

特性

IUPAC Name |

N-(6-ethoxypyrimidin-4-yl)thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O3S2/c1-2-16-9-6-8(11-7-12-9)13-18(14,15)10-4-3-5-17-10/h3-7H,2H2,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMAZYATFDBENP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)NS(=O)(=O)C2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。